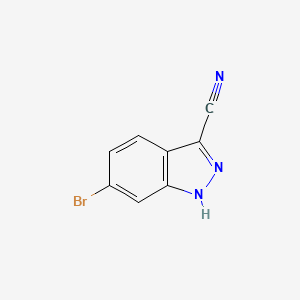

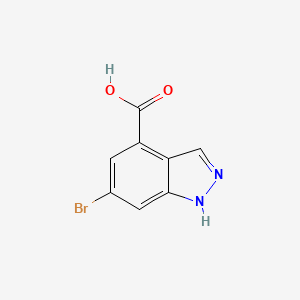

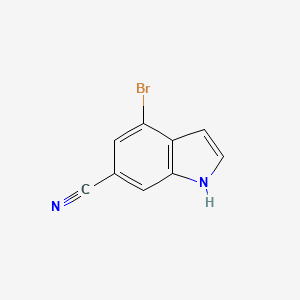

![molecular formula C8H4BrClN2O B1292623 4-Brom-7-chlor-1H-pyrrolo[3,2-c]pyridin-3-carbaldehyd CAS No. 1000341-99-0](/img/structure/B1292623.png)

4-Brom-7-chlor-1H-pyrrolo[3,2-c]pyridin-3-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (BCPC) is a novel synthetic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and physiology. BCPC has also been studied for its potential therapeutic applications, though its use in drug development is still in its early stages.

Wissenschaftliche Forschungsanwendungen

Forschung zur biologischen Aktivität

Forscher verwenden diese Verbindung, um ihre biologische Aktivität zu untersuchen, wie z. B. ihre potenziellen antidiabetischen Wirkungen. Sie könnte eine wichtige Rolle bei der Prävention und Behandlung von Erkrankungen spielen, die mit einem erhöhten Blutzuckerspiegel im Blutplasma einhergehen, darunter Typ-1-Diabetes, fettleibigsbedingter Diabetes und Herz-Kreislauf-Erkrankungen .

Wirkmechanismus

Target of Action

Similar compounds have shown potent activities against fgfr1, 2, and 3 .

Mode of Action

Related compounds have been reported to inhibit fgfr, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Fgfr inhibitors generally affect pathways involved in cell growth and survival .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis .

Biochemische Analyse

Biochemical Properties

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The compound’s interaction with kinases can lead to the inhibition of phosphorylation processes, thereby affecting various signaling pathways. Additionally, 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been observed to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases . Furthermore, it affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to various stimuli .

Molecular Mechanism

At the molecular level, 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to the inhibition of enzyme-substrate interactions, thereby preventing the progression of biochemical reactions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde have been observed to change over time. The compound exhibits stability under specific conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular processes, with potential cumulative effects on cell function . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been found to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic transformation facilitates the compound’s excretion from the body. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways . These effects on metabolism are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound’s localization within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can affect signaling pathways .

Subcellular Localization

The subcellular localization of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a key determinant of its activity. The compound contains targeting signals that direct it to specific compartments, such as the nucleus or mitochondria . Post-translational modifications, such as phosphorylation, can also influence its localization and function . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-8-6-4(3-13)1-11-7(6)5(10)2-12-8/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVANOLZDZLMZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=CN=C2Br)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646787 |

Source

|

| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-99-0 |

Source

|

| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

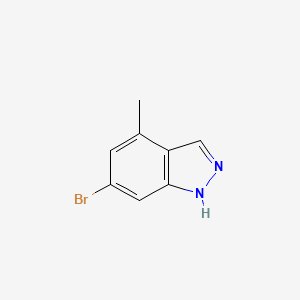

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)